Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 299.18 g/mol. This compound features a benzo[b]thiophene moiety, which is a fused aromatic system containing sulfur, and a bromine substituent at the 5-position. It is classified under various names, including Ethyl (5-bromobenzothiophen-3-yl)acetate and Ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate, with the CAS number 17266-44-3. The presence of the bromine atom enhances its reactivity and potential biological activity, making it of interest in medicinal chemistry and organic synthesis .
Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant biological activities, including:
The synthesis of Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate typically involves several steps:
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate has potential applications in various fields:
Several compounds share structural similarities with Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate, each exhibiting unique properties:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Ethyl 2-(1-benzothiophen-3-yl)acetate | 7597-68-4 | C12H12O2S | Lacks bromine substituent |
Ethyl benzo[b]thiophene-3-acetate | Not listed | C12H11O2S | Different substitution pattern |
Ethyl 2-(4-bromobenzo[b]thiophen-3-yl)acetate | Not listed | C12H10BrO2S | Bromine at a different position |
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate is unique due to its specific bromination pattern and potential biological activities linked to the benzo[b]thiophene structure. This specificity may influence its reactivity and biological interactions compared to similar compounds .